2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide
Brand Name:
Vulcanchem
CAS No.:
108739-88-4
VCID:
VC20745631
InChI:
InChI=1S/C15H21NO10/c1-6(17)22-5-10-11(23-7(2)18)12(24-8(3)19)13(25-9(4)20)14(26-10)15(16)21/h10-14H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,14-/m1/s1
SMILES:
CC(=O)OCC1C(C(C(C(O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C15H21NO10
Molecular Weight:
375.33 g/mol
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide
CAS No.: 108739-88-4
Cat. No.: VC20745631
Molecular Formula: C15H21NO10
Molecular Weight: 375.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108739-88-4 |
|---|---|
| Molecular Formula | C15H21NO10 |
| Molecular Weight | 375.33 g/mol |
| IUPAC Name | [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyloxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C15H21NO10/c1-6(17)22-5-10-11(23-7(2)18)12(24-8(3)19)13(25-9(4)20)14(26-10)15(16)21/h10-14H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,14-/m1/s1 |
| Standard InChI Key | HCTJYUJESYMOGS-MBJXGIAVSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(C(C(C(O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator